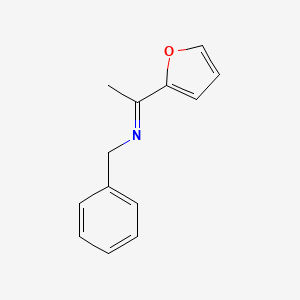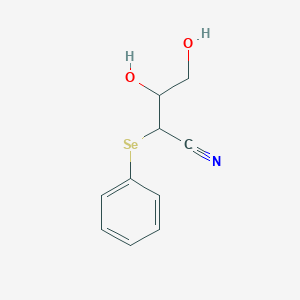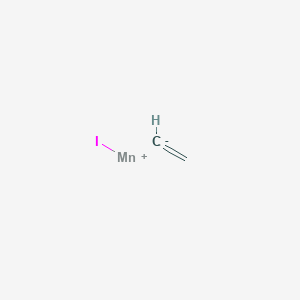
ethene;iodomanganese(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethene;iodomanganese(1+) typically involves the reaction of ethene with manganese iodide under controlled conditions. One common method involves the use of manganese(II) iodide and ethene gas in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is often facilitated by the presence of a reducing agent.
Industrial Production Methods
While specific industrial production methods for ethene;iodomanganese(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions
Ethene;iodomanganese(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese species.
Reduction: It can be reduced to lower oxidation state manganese species.
Substitution: The iodide ligand can be substituted with other ligands such as halides, phosphines, or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) species, while reduction may produce manganese(0) or manganese(II) species. Substitution reactions can result in a variety of manganese complexes with different ligands.
科学研究应用
Ethene;iodomanganese(1+) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as olefin polymerization and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to explore its potential biological activity and applications in medicine, such as in the development of new therapeutic agents.
Industrial Chemistry: It is investigated for its role in industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which ethene;iodomanganese(1+) exerts its effects involves the coordination of ethene to the manganese center, which can facilitate various catalytic processes. The manganese ion can undergo redox changes, allowing it to participate in electron transfer reactions. The iodide ligand can also play a role in stabilizing the complex and influencing its reactivity.
相似化合物的比较
Similar Compounds
Ethene;chloromanganese(1+): Similar to ethene;iodomanganese(1+), but with a chloride ligand instead of iodide.
Ethene;bromomanganese(1+): Features a bromide ligand instead of iodide.
Ethene;carbonylmanganese(1+): Contains a carbonyl ligand in place of iodide.
Uniqueness
Ethene;iodomanganese(1+) is unique due to the presence of the iodide ligand, which can impart different electronic and steric properties compared to its chloride and bromide analogues. This can result in variations in reactivity and selectivity in catalytic processes, making it a valuable compound for specific applications.
属性
CAS 编号 |
143879-03-2 |
|---|---|
分子式 |
C2H3IMn |
分子量 |
208.89 g/mol |
IUPAC 名称 |
ethene;iodomanganese(1+) |
InChI |
InChI=1S/C2H3.HI.Mn/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
InChI 键 |
QVRQERFNHALVIU-UHFFFAOYSA-M |
规范 SMILES |
C=[CH-].[Mn+]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


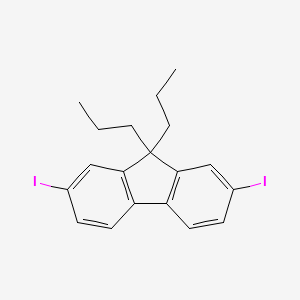
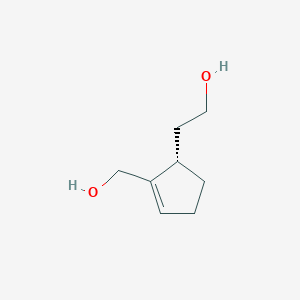
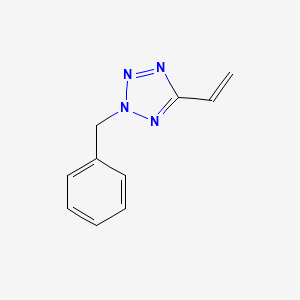
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
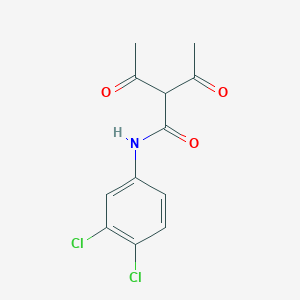
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
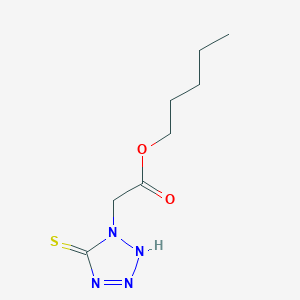
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)

![1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B12548615.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
